OB-1

Descripción general

Descripción

El compuesto “OB-1” se conoce como un agente blanqueador fluorescente. Se utiliza ampliamente en diversas industrias para mejorar el brillo y la blancura de los materiales. El nombre químico de this compound es 2,2'-(1,2-etenediildi-4,1-fenileno)bisbenzoxazol. Este compuesto es particularmente eficaz en la absorción de luz ultravioleta y su reemisión como luz azul visible, lo que ayuda a contrarrestar el amarilleamiento y mejorar la apariencia de los productos.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de OB-1 implica varios pasos. Un método común comienza con 2-benzoxazolona y ácido p-metil benzoico como materias primas. Estos se hacen reaccionar a temperaturas entre 170 °C y 220 °C en presencia de un solvente y ácido bórico como catalizador. La reacción suele durar entre 8 y 15 horas. El producto resultante, 4-(metilfenil)benzoxazol, luego se hace reaccionar con azufre a temperaturas entre 240 °C y 270 °C durante 3-5 horas. Durante este proceso, se elimina el sulfuro de hidrógeno y el producto final se refina utilizando triclorobenceno .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final a menudo se purifica mediante cristalización y filtración para eliminar cualquier impureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

OB-1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar la estructura de this compound, afectando sus propiedades ópticas.

Sustitución: this compound puede participar en reacciones de sustitución en las que uno o más de sus átomos son reemplazados por otros átomos o grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de benzoxazol, mientras que la reducción puede producir diversas formas reducidas de this compound.

Aplicaciones Científicas De Investigación

Drug Discovery Applications

OB-1 plays a crucial role in the early stages of drug discovery, particularly in the identification and optimization of active compounds. The compound's effectiveness is often evaluated through various predictive modeling techniques that assess its interactions with target proteins.

Compound Activity Prediction

Recent advancements in computational methods have enhanced the ability to predict the activity of compounds like this compound. A notable study introduced a benchmark known as the Compound Activity benchmark for Real-world Applications (CARA), which aims to improve the accuracy of compound activity predictions by utilizing large datasets and sophisticated machine learning algorithms. The study highlighted that while traditional methods such as molecular docking are still prevalent, data-driven approaches have shown superior performance in predicting binding affinities and activities across different assays .

| Method | Description | Advantages |

|---|---|---|

| Molecular Docking | Estimates binding energies between compounds and proteins | Good interpretability |

| Machine Learning Models | Learns patterns from large datasets to predict activities | Higher accuracy with lower computational needs |

Case Study: Virtual Screening

A case study involving this compound demonstrated its potential during the virtual screening phase of drug discovery. The compound was subjected to various assays to determine its half-maximal inhibitory concentration (IC50) values against specific target proteins. Results indicated that this compound exhibited promising activity, warranting further lead optimization studies .

Environmental Monitoring

In environmental science, this compound has been utilized as a marker compound in pollution studies. Its stability and detectability make it an ideal candidate for tracking contamination levels in various ecosystems.

Application in Water Quality Assessment

This compound has been employed in assessing water quality by serving as an indicator of organic pollutants. Studies have shown that its concentration correlates significantly with levels of other contaminants, making it a valuable tool for environmental monitoring agencies.

| Parameter | Measurement Method | Significance |

|---|---|---|

| Concentration of this compound | High-performance liquid chromatography (HPLC) | Indicates presence of organic pollutants |

Materials Science

The versatility of this compound extends into materials science, where it is explored for its potential applications in creating novel materials with unique properties.

Development of Smart Materials

Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. This application is particularly relevant in developing smart materials that respond to environmental stimuli.

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymers with this compound | Increased tensile strength | Aerospace and automotive industries |

Mecanismo De Acción

El mecanismo de acción de OB-1 implica su capacidad para absorber la luz ultravioleta y volver a emitirla como luz azul visible. Este proceso se conoce como fluorescencia. La estructura molecular de this compound le permite interactuar con la luz ultravioleta, provocando transiciones electrónicas que dan como resultado la emisión de luz visible. Esta propiedad se utiliza para contrarrestar el amarilleamiento y mejorar la apariencia visual de los materiales.

Comparación Con Compuestos Similares

OB-1 es único en comparación con otros agentes blanqueadores fluorescentes debido a su alta estabilidad térmica y fuerte fluorescencia. Los compuestos similares incluyen:

Blanqueador Fluorescente 184: Conocido por su uso en textiles y detergentes.

Blanqueador Fluorescente 351: Se utiliza comúnmente en las industrias del papel y el plástico.

Blanqueador Fluorescente 220: Utilizado en diversas aplicaciones industriales por sus efectos blanqueadores.

This compound destaca por su rendimiento superior en aplicaciones de alta temperatura y su capacidad para proporcionar un fuerte efecto blanqueador con una adición mínima .

Actividad Biológica

OB-1 is a compound identified as a stomatin-like protein-3 (STOML3) oligomerization inhibitor, which has garnered attention due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for research and therapeutic applications.

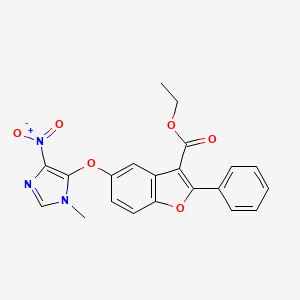

- Chemical Name : Ethyl 5-(1-methyl-4-nitro-1H-imidazol-5-yloxy)-2-phenylbenzofuran-3-carboxylate

- Molecular Weight : 407.38 g/mol

- Purity : ≥98% (HPLC)

- CAS Number : 300803-69-4

- Storage Conditions : Store at room temperature

This compound functions primarily as an inhibitor of STOML3 oligomerization. By reducing the cluster size of STOML3 in the plasma membrane, this compound modulates mechanosensitive ion channels, particularly affecting Piezo1 currents. In vitro studies demonstrate that this compound decreases mechanically-induced Piezo1 but not ASIC3 current amplitudes in neuroblastoma N2a cells and cultured mouse sensory neurons .

In Vitro Studies

This compound has shown significant effects on neuronal activity:

- Mechanosensitivity : this compound administration leads to a decrease in Piezo1 currents, indicating its role in modulating mechanosensitivity in neurons.

In Vivo Studies

In animal models, this compound has been tested for its analgesic properties:

- Neuropathic Pain Model : Subcutaneous administration of this compound in mice resulted in reversible silencing of touch receptor activity and inhibited the paw withdrawal reflex, demonstrating its potential as an analgesic agent .

Data Table: Biological Activity Summary

Case Study 1: Neuropathic Pain Relief

A study involving the administration of this compound to a mouse model of neuropathic pain demonstrated that the compound effectively reduced pain responses. The results indicated that this compound could serve as a potential therapeutic agent for managing neuropathic pain conditions.

Case Study 2: Mechanotransduction Modulation

Research exploring the effects of this compound on mechanotransduction pathways revealed that its inhibition of STOML3 oligomerization plays a crucial role in modulating cellular responses to mechanical stimuli. This suggests that this compound may have applications in conditions where mechanosensitivity is altered.

Research Findings and Implications

The findings surrounding this compound's biological activity highlight its potential applications in pain management and mechanotransduction research. The ability to inhibit STOML3 oligomerization and modulate Piezo channels opens avenues for further exploration into therapeutic strategies for conditions characterized by altered mechanosensitivity or neuropathic pain.

Propiedades

IUPAC Name |

ethyl 5-(3-methyl-5-nitroimidazol-4-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHGRDVYTTVJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(N=CN3C)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.